n-(4-Methoxy-2,3-dinitrophenyl)acetamide
Description
N-(4-Methoxy-2,3-dinitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a methoxy group at the para position and nitro groups at the ortho and meta positions (2,3-dinitro).
Properties
CAS No. |
62153-30-4 |
|---|---|
Molecular Formula |
C9H9N3O6 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
N-(4-methoxy-2,3-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O6/c1-5(13)10-6-3-4-7(18-2)9(12(16)17)8(6)11(14)15/h3-4H,1-2H3,(H,10,13) |
InChI Key |
FBIWPANFNJPCMU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Electronic Features
The table below summarizes key structural and functional differences between N-(4-Methoxy-2,3-dinitrophenyl)acetamide and related compounds:
Key Observations:
Electronic Effects: The nitro groups in N-(4-Methoxy-2,3-dinitrophenyl)acetamide introduce strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or stabilize negative charges in intermediates. The para-methoxy group donates electrons via resonance, creating a push-pull electronic system .
Crystallographic Behavior :
- Meta-substituted trichloro-acetamides (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) exhibit planar amide groups and distinct hydrogen-bonding patterns, forming R₂²(10) dimers in crystals . The nitro groups in N-(4-Methoxy-2,3-dinitrophenyl)acetamide may similarly influence molecular packing but with greater steric and electronic complexity.
Biological Activity :
- Acetamides with halogen substituents (e.g., 3,5-Cl) demonstrate antimicrobial properties, while benzothiazole derivatives (e.g., trifluoromethylbenzothiazole acetamides) show receptor-specific agonism (e.g., FPR2) . The nitro groups in the target compound could enhance bioactivity through redox interactions or enzyme inhibition, though this requires experimental validation.
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